2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride
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Overview
Description
2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11BrClN·HCl. It is a pyrrolidine derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced compounds.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-chlorophenyl)pyrrolidine
- 2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrobromide
- 2-(4-Bromo-2-chlorophenyl)pyrrolidine acetate
Uniqueness
2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds.
Biological Activity
2-(4-Bromo-2-chlorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H12BrClN
- Molecular Weight : 273.58 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows it to modulate these targets effectively, leading to various pharmacological effects.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
Table 1: Cytotoxicity of Pyrrolidine Derivatives on Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been investigated, with some showing effectiveness against multidrug-resistant strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Efficacy Against Various Pathogens
Compound Name | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
Compound C | Staphylococcus aureus | 32 | |
Compound D | Escherichia coli | >64 | |
This compound | Staphylococcus aureus | TBD | TBD |
Study on Anticancer Activity
A study conducted by researchers evaluated the anticancer activity of several pyrrolidine derivatives, including those similar to this compound. The findings indicated that the presence of halogen substituents significantly enhanced cytotoxicity against A549 cells, suggesting a structure-activity relationship that could be exploited for drug development .
Study on Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of pyrrolidine derivatives against resistant strains. The study highlighted that certain modifications in the chemical structure improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics based on these compounds .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHHUKQJLWFCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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